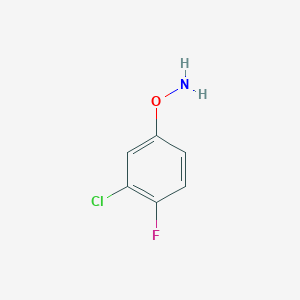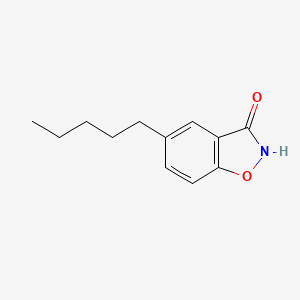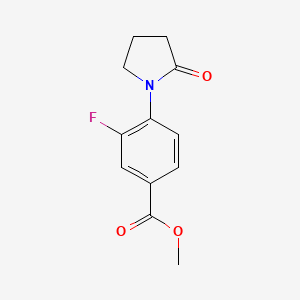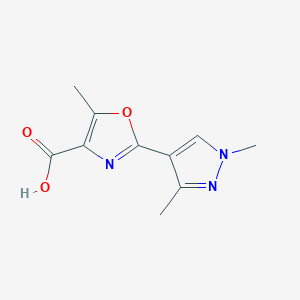
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoro-6-methoxybenzene.
Halogenation: The benzene ring is halogenated to introduce the difluoro groups.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of Oxopropanoic Acid: The final step involves the formation of the oxopropanoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-6-methoxyphenylboronic acid
- 2,3-Difluoro-6-methoxyphenylacetic acid
- 3,4-Difluoro-2-methoxyphenyl derivatives
Uniqueness
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoro and methoxy groups provide unique electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-(2,3-difluoro-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-16-8-3-2-6(11)9(12)5(8)4-7(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
ROOXZELIZPXMMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)


![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)


![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)


![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
![2-(2',4-dichloro-[1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazole](/img/structure/B15335109.png)

